molecular formula C7H16N2OS B13531697 Ethyl-imino-oxo-(4-piperidyl)-sulfane

Ethyl-imino-oxo-(4-piperidyl)-sulfane

Cat. No.: B13531697
M. Wt: 176.28 g/mol
InChI Key: FQQOMYCEWAHCAF-UHFFFAOYSA-N
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Description

Ethyl-imino-oxo-(4-piperidyl)-sulfane is a chemical compound with a unique structure that includes an ethyl group, an imino group, an oxo group, a piperidyl ring, and a sulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-imino-oxo-(4-piperidyl)-sulfane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidyl Ring: The piperidyl ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

    Introduction of the Oxo Group: The oxo group can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.

    Formation of the Sulfane Group: The sulfane group can be introduced via a thiolation reaction using sulfur-containing reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

Ethyl-imino-oxo-(4-piperidyl)-sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfane group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Thioethers: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl-imino-oxo-(4-piperidyl)-sulfane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl-imino-oxo-(4-piperidyl)-sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl-imino-oxo-(4-piperidyl)-sulfane can be compared with other similar compounds, such as:

    Ethyl-imino-oxo-(4-piperidyl)-sulfone: Similar structure but with a sulfone group instead of a sulfane group. This compound may have different chemical reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group. This compound may have different physical and chemical properties.

    Ethyl-imino-oxo-(4-piperidyl)-thioether: Similar structure but with a thioether group instead of a sulfane group. This compound may have different reactivity and applications.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H16N2OS

Molecular Weight

176.28 g/mol

IUPAC Name

ethyl-imino-oxo-piperidin-4-yl-λ6-sulfane

InChI

InChI=1S/C7H16N2OS/c1-2-11(8,10)7-3-5-9-6-4-7/h7-9H,2-6H2,1H3

InChI Key

FQQOMYCEWAHCAF-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1CCNCC1

Origin of Product

United States

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